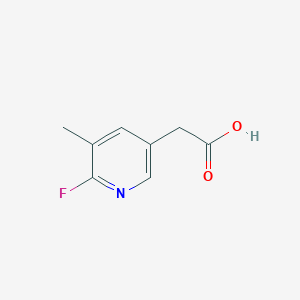
2-Fluoro-3-methylpyridine-5-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methylpyridine-5-acetic acid: is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpyridine-5-acetic acid typically involves the fluorination of 3-methylpyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluoroboric acid to produce 2-fluoro-3-methylpyridine . This intermediate can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents like Selectfluor® or other fluorinating agents . These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-methylpyridine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form different reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Fluoro-3-methylpyridine-5-acetic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Fluorinated pyridines, including this compound, are investigated for their potential as pharmaceutical agents.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles .
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methylpyridine-5-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methylpyridine: A precursor in the synthesis of 2-Fluoro-3-methylpyridine-5-acetic acid.
2-Fluoro-4-methylpyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
3-Fluoropyridine: A simpler fluorinated pyridine with different chemical properties due to the position of the fluorine atom.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals.
Eigenschaften
Molekularformel |
C8H8FNO2 |
|---|---|
Molekulargewicht |
169.15 g/mol |
IUPAC-Name |
2-(6-fluoro-5-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12) |
InChI-Schlüssel |
NUGCBCOEGRUMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






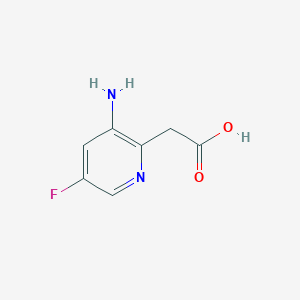
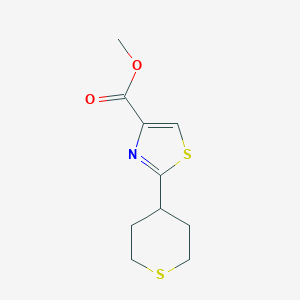
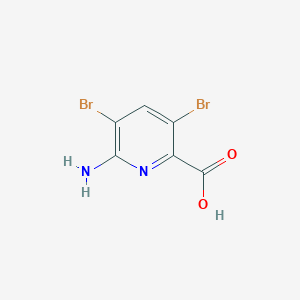
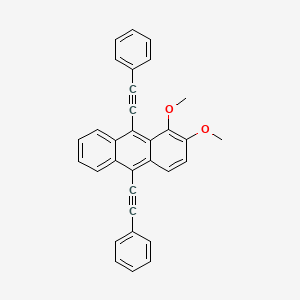
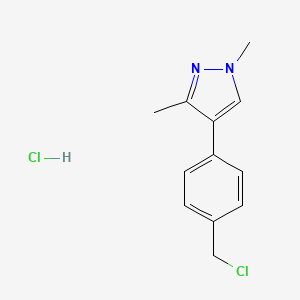

![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)


